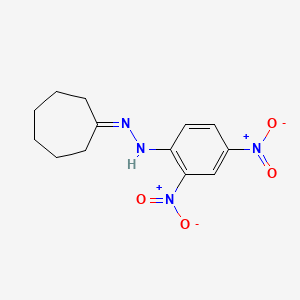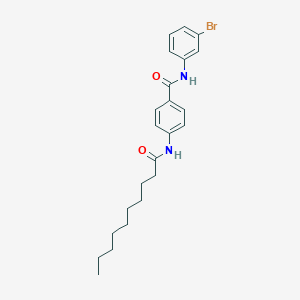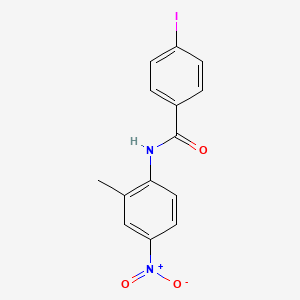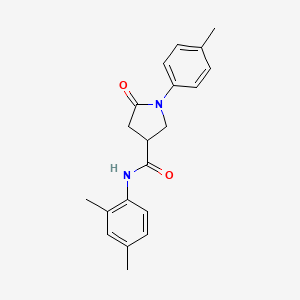![molecular formula C37H27N5O11 B11559878 4-{(Z)-[(4-{[(2E)-2-(4-{[(4-methoxyphenyl)carbonyl]oxy}-3-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)imino]methyl}-2-nitrophenyl 4-methoxybenzoate](/img/structure/B11559878.png)
4-{(Z)-[(4-{[(2E)-2-(4-{[(4-methoxyphenyl)carbonyl]oxy}-3-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)imino]methyl}-2-nitrophenyl 4-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[(E)-[({4-[(Z)-{[4-(4-METHOXYBENZOYLOXY)-3-NITROPHENYL]METHYLIDENE}AMINO]PHENYL}FORMAMIDO)IMINO]METHYL]-2-NITROPHENYL 4-METHOXYBENZOATE” is a complex organic compound characterized by multiple functional groups, including nitro, methoxy, and formamido groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. Common synthetic routes may include:
Formation of the Nitro Group: Introduction of nitro groups through nitration reactions using reagents like nitric acid and sulfuric acid.
Methoxy Group Introduction: Methoxylation reactions using methanol and a suitable catalyst.
Formamido Group Addition: Formylation reactions using formic acid or formamide.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Temperature Control: Precise temperature regulation to favor desired reaction pathways.
Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or formamido groups.
Reduction: Reduction of nitro groups to amines using reagents like hydrogen gas and palladium catalysts.
Substitution: Electrophilic or nucleophilic substitution reactions at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
Amines: From reduction of nitro groups.
Hydroxy Compounds: From oxidation of methoxy groups.
Substituted Aromatics: From various substitution reactions.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as catalysts or catalyst precursors in organic reactions.
Biology
Biological Activity: Investigation of potential biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
Drug Development: Exploration of its potential as a lead compound in drug discovery.
Industry
Materials Science: Use in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of such a compound would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibition or activation of enzyme activity.
Interaction with DNA/RNA: Potential effects on gene expression or replication.
Cellular Pathways: Modulation of signaling pathways within cells.
類似化合物との比較
Similar Compounds
4-[(E)-[({4-[(Z)-{[4-(4-METHOXYBENZOYLOXY)-3-NITROPHENYL]METHYLIDENE}AMINO]PHENYL}FORMAMIDO)IMINO]METHYL]-2-NITROPHENYL 4-METHOXYBENZOATE: Similar in structure but with variations in functional groups.
4-[(E)-[({4-[(Z)-{[4-(4-METHOXYBENZOYLOXY)-3-NITROPHENYL]METHYLIDENE}AMINO]PHENYL}FORMAMIDO)IMINO]METHYL]-2-NITROPHENYL 4-METHOXYBENZOATE: Another similar compound with different substituents.
特性
分子式 |
C37H27N5O11 |
|---|---|
分子量 |
717.6 g/mol |
IUPAC名 |
[4-[[4-[[(E)-[4-(4-methoxybenzoyl)oxy-3-nitrophenyl]methylideneamino]carbamoyl]phenyl]iminomethyl]-2-nitrophenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C37H27N5O11/c1-50-29-13-7-26(8-14-29)36(44)52-33-17-3-23(19-31(33)41(46)47)21-38-28-11-5-25(6-12-28)35(43)40-39-22-24-4-18-34(32(20-24)42(48)49)53-37(45)27-9-15-30(51-2)16-10-27/h3-22H,1-2H3,(H,40,43)/b38-21?,39-22+ |
InChIキー |
SMXHSSXSLKZKQG-INAQTIHYSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NC3=CC=C(C=C3)C(=O)N/N=C/C4=CC(=C(C=C4)OC(=O)C5=CC=C(C=C5)OC)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NC3=CC=C(C=C3)C(=O)NN=CC4=CC(=C(C=C4)OC(=O)C5=CC=C(C=C5)OC)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-5-(3-chlorophenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B11559797.png)
![2-[(2-Bromo-4-iodophenyl)amino]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11559799.png)
![2-{2,2,3,3,4,4,5,5,6,6-Decafluoro-6-[(2-sulfonatoethyl)carbamoyl]hexanamido}ethane-1-sulfonate](/img/structure/B11559800.png)
![(2Z,5E)-5-[4-(diethylamino)benzylidene]-2-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11559803.png)

![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11559825.png)
![2,4-dibromo-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol](/img/structure/B11559831.png)
![2-[(E)-{2-[(3-bromophenoxy)acetyl]hydrazinylidene}methyl]phenyl acetate](/img/structure/B11559836.png)
![N-{(1Z)-3-[(2E)-2-(4-tert-butylbenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11559838.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11559840.png)

![N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-4-propoxybenzohydrazide](/img/structure/B11559851.png)

